(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Descripción
Pd(0)-Catalyzed Cross-Coupling Strategies for Acetamide Functionalization
Palladium-catalyzed cross-coupling reactions are pivotal for introducing aryl/heteroaryl groups at the 6-position of benzo[d]thiazole scaffolds. In the synthesis of analogous compounds, Suzuki-Miyaura couplings using Pd(PPh~3~)~4~ as a catalyst enable the coupling of 6-bromo-N-acetylbenzothiazole with aryl boronic acids or pinacol esters. Solvent optimization studies reveal that 1,4-dioxane outperforms toluene and dimethylformamide (DMF) due to its superior solvation of reactants, achieving yields of 70%–85% (Table 1). Catalyst loading at 5 mol% and temperatures of 80°C–100°C are optimal, with potassium carbonate as the preferred base for facilitating transmetalation.
Table 1. Solvent Effects on Pd(0)-Catalyzed Suzuki-Miyaura Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 100 | 85 |
| Toluene | 110 | 62 |
| DMF | 120 | 45 |
Electron-withdrawing groups on aryl boronic acids enhance reactivity, as demonstrated by the synthesis of N-(6-(p-cyanophenyl)benzo[d]thiazol-2-yl)acetamide (yield: 82%). This methodology is directly applicable to introducing the 6-acetamido group in the target compound, ensuring regioselective functionalization without disturbing the imine or ester moieties.
Propiedades
IUPAC Name |
methyl 2-[6-acetamido-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-13(24)21-14-8-9-16-17(10-14)29-20(23(16)11-19(26)27-2)22-18(25)12-28-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCHKWTHQBJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of the compound (Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is the oncogenic BRAFV600E kinase. This kinase plays a crucial role in the abnormal activation of the MAPK signaling pathway, leading to uncontrolled cellular proliferation and cancer development.
Mode of Action
(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate interacts with the BRAFV600E kinase by selectively inhibiting its activity. This inhibition disrupts the MAPK signaling pathway, thereby controlling cellular proliferation.
Biochemical Pathways
The compound’s action primarily affects the MAPK signaling pathway. By inhibiting the BRAFV600E kinase, (Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate disrupts this pathway, which regulates critical cellular mechanisms such as proliferation and survival.
Result of Action
The molecular and cellular effects of (Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate’s action include the inhibition of the BRAFV600E kinase and the disruption of the MAPK signaling pathway. This leads to the control of cellular proliferation, potentially slowing down or stopping the development of cancer.
Actividad Biológica
(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medical treatments, particularly in oncology and anti-inflammatory therapies.
Chemical Structure
The compound features a benzo[d]thiazole core, which is known for its biological significance, particularly in medicinal chemistry. The structural components include:
- Acetamido group : Enhances solubility and bioavailability.
- Phenoxyacetyl moiety : Contributes to the compound's interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways associated with disease processes. Preliminary studies suggest that it may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in cancer metastasis and inflammatory diseases.
In Vitro Studies
Recent research has highlighted the compound's potential as an MMP inhibitor. In vitro assays demonstrated that it effectively inhibits MMP-13, which plays a critical role in extracellular matrix degradation and tumor progression. The following table summarizes the inhibitory effects observed:
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| (Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | MMP-13 | 0.98 | High |
| ML115 | MMP-13 | 1.16 | Moderate |
Case Studies
- Case Study on Cancer Metastasis : In a study focusing on bone metastases, the compound demonstrated significant inhibition of MMP-13, leading to reduced osteolysis and tumor growth in animal models. This suggests a potential application in treating metastatic bone disease.
- Anti-inflammatory Effects : Another study evaluated the compound's anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in managing inflammatory conditions.
Future Directions
Further research is necessary to fully elucidate the pharmacological profile of (Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. Key areas for future investigation include:
- In vivo efficacy studies : To confirm the therapeutic potential observed in vitro.
- Mechanistic studies : To understand the detailed pathways through which the compound exerts its effects.
- Structural modifications : To optimize potency and selectivity against specific MMPs.
Comparación Con Compuestos Similares
Table 1: Substituent Comparison
Key Observations :
Key Observations :
- Catalyst-Free vs. Catalyzed: The cyanoacetate analogs () use simple reflux conditions without catalysts, whereas Suzuki couplings () require palladium catalysts for cross-coupling.
- Yield Efficiency : Suzuki reactions (74–89% yields) outperform halogenated syntheses (60–75% in ), highlighting methodology-dependent scalability.
Table 3: Activity and Stability Profiles
†Note: Direct biological data for the target compound is unavailable in the evidence, but inferences are drawn from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
